Sulfur dicyanide

Description

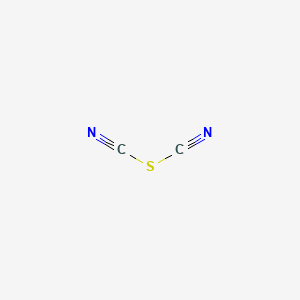

Structure

3D Structure

Properties

CAS No. |

627-52-1 |

|---|---|

Molecular Formula |

C2N2S |

Molecular Weight |

84.1 g/mol |

IUPAC Name |

cyano thiocyanate |

InChI |

InChI=1S/C2N2S/c3-1-5-2-4 |

InChI Key |

RFMQOHXWHFHOJF-UHFFFAOYSA-N |

SMILES |

C(#N)SC#N |

Canonical SMILES |

C(#N)SC#N |

melting_point |

63.5 °C |

Other CAS No. |

627-52-1 |

Origin of Product |

United States |

Synthesis and Advanced Synthetic Methodologies of Sulfur Dicyanide

Established Laboratory Synthesis Routes

The preparation of sulfur dicyanide has been approached through several key reactions, primarily involving the displacement of halides from sulfur-containing precursors with cyanide ions or the reaction of thiocyanates with cyanogen (B1215507) halides.

Reaction of Sulfur Dichloride with Metal Cyanides (e.g., Sodium Cyanide, Silver Cyanide)

The foundational synthesis of this compound involves the reaction of sulfur dichloride (SCl₂) with a metal cyanide. ontosight.aismolecule.com Historically, silver cyanide (AgCN) was one of the first cyanide sources used for this purpose. smolecule.comwikipedia.org The reaction, first reported by Lassaigne in 1828, proceeds by the displacement of the chloride ions from SCl₂ by the cyanide ions from the metal salt. smolecule.comwikipedia.org

The general reaction can be represented as:

SCl₂ + 2 MCN → S(CN)₂ + 2 MCl (where M = a metal such as Ag or Na)

The choice of metal cyanide can influence the reaction conditions and outcomes. For instance, the reaction with sodium cyanide (NaCN) is also a viable route and is often carried out in an organic solvent. ontosight.ai

Alternative Precursor Chemistry (e.g., Silver Thiocyanate (B1210189) and Cyanogen Iodide)

An alternative method for synthesizing this compound was discovered by Linnemann, which involves the reaction of silver thiocyanate (AgSCN) with cyanogen iodide (ICN). smolecule.comwikipedia.org This reaction provides a different pathway to the S(CN)₂ molecule, highlighting the versatility of thiocyanate and cyanogen halide chemistry. smolecule.comwikipedia.org

The reaction is as follows:

AgSCN + ICN → S(CN)₂ + AgI

This route avoids the direct use of the highly reactive sulfur dichloride.

Mechanistic Investigations of this compound Formation

Understanding the mechanisms of this compound synthesis is crucial for optimizing reaction conditions and improving product yield and purity. Key areas of investigation include the role of solvents and other factors that influence the reaction.

Role of Specific Solvents in Synthesis

Stable solutions of this compound can be achieved in a variety of organic solvents. wikipedia.org The synthesis involving sulfur dichloride and sodium cyanide is typically conducted in an organic solvent. ontosight.ai The choice of solvent is critical as it can affect the solubility of the reactants, the stability of the product, and the rate of side reactions. For related sulfur-cyanide reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF) have been found to be effective. smolecule.com While specific studies on the solvent effects for S(CN)₂ are not extensively detailed in the provided results, the general principles of inorganic reaction mechanisms suggest that solvents capable of stabilizing intermediates without participating in unwanted side reactions are preferred.

Factors Influencing Product Yield and Purity

Several factors can impact the yield and purity of this compound. The inherent instability of the compound, which tends to decompose or polymerize at room temperature, is a significant challenge. wikipedia.org The rate of this decomposition increases with temperature. wikipedia.org

Key factors influencing yield and purity include:

Temperature Control: Maintaining low temperatures is crucial to minimize the decomposition of the product. wikipedia.org

Purity of Reactants: The presence of impurities in the starting materials can lead to side reactions and a less pure product.

Reaction Stoichiometry: Precise control over the molar ratios of the reactants is necessary to avoid the formation of byproducts.

Moisture and Acid Sensitivity: this compound is unstable in the presence of moisture and acids, decomposing into thiocyanic and cyanic acids in neutral moisture and disproportionating in acidic conditions. wikipedia.org Therefore, anhydrous and inert reaction conditions are essential.

Derivatization and Precursor Chemistry

This compound is a reactive molecule that can serve as a precursor for other chemical compounds. ontosight.ai Its reactivity is partly due to the electron-withdrawing nature of the nitrile groups, which makes the sulfur atom electrophilic. ontosight.ai

This compound reacts with ammonia (B1221849) to form an amidine without breaking the S-C bond. wikipedia.org However, its reaction with dimethylamine (B145610) leads to decomposition, yielding dimethylcyanamide (B106446) and dimethylammonium thiocyanate. wikipedia.org It also reacts with noble metals to form heteroleptic cyano-thiocyano complexes and can sometimes ligate to metals without decomposition. wikipedia.org

The reactivity of this compound and related compounds like dicyano trisulfide indicates their potential as intermediates in the synthesis of more complex molecules, including those with applications in materials science and coordination chemistry. ontosight.ai

Table of Research Findings on this compound Synthesis

| Synthesis Route | Reactants | Products | Key Observations | Reference(s) |

|---|---|---|---|---|

| Metal Cyanide Reaction | Sulfur dichloride (SCl₂), Silver cyanide (AgCN) or Sodium cyanide (NaCN) | This compound (S(CN)₂), Metal chloride (e.g., AgCl, NaCl) | Foundational synthesis method. smolecule.comwikipedia.org Reaction often performed in an organic solvent. ontosight.ai | ontosight.aismolecule.comwikipedia.org |

Table of Factors Influencing this compound Synthesis

| Factor | Influence on Synthesis | Reference(s) |

|---|---|---|

| Solvent | Can form stable solutions in many organic solvents. wikipedia.org Polar aprotic solvents like THF are used in related syntheses. smolecule.com | smolecule.comwikipedia.org |

| Temperature | Decomposes at room temperature, with the rate increasing with temperature. wikipedia.org | wikipedia.org |

| Moisture/Acid | Unstable in the presence of moisture and acid, leading to decomposition. wikipedia.org | wikipedia.org |

| Purity of Reactants | Impurities can lead to side reactions and lower product purity. |

| Stoichiometry | Precise control of reactant ratios is important for minimizing byproducts. | |

Table of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | S(CN)₂ |

| Sulfur dichloride | SCl₂ |

| Sodium cyanide | NaCN |

| Silver cyanide | AgCN |

| Silver thiocyanate | AgSCN |

| Cyanogen iodide | ICN |

| Tetrahydrofuran | C₄H₈O |

| Thiocyanic acid | HSCN |

| Cyanic acid | HOCN |

| Ammonia | NH₃ |

| Dimethylamine | (CH₃)₂NH |

| Dimethylcyanamide | (CH₃)₂NCN |

| Dimethylammonium thiocyanate | [(CH₃)₂NH₂][SCN] |

| Dicyano trisulfide | S₃(CN)₂ |

| Silver iodide | AgI |

| Silver chloride | AgCl |

This compound as a Precursor to Other Chemicals

This compound is a reactive molecule that serves as a starting material for the synthesis of a variety of other inorganic and organometallic compounds. lookchem.comontosight.ai Its reactivity is centered on the electrophilic sulfur atom and the potential for the cyano groups to be involved in reactions or act as ligands. ontosight.ai

Detailed research has shown that this compound undergoes several types of reactions:

Ligand Substitution and Complex Formation: this compound reacts with transition metal complexes, often leading to the cleavage of the S-CN bond. For instance, its reaction with specific iridium(I) complexes results in oxidative addition, forming iridium(III) products containing both cyano (CN) and thiocyanato (SCN) ligands. wikipedia.orgacs.org In some cases, it can act as an intact ligand. wikipedia.org

Formation of Amidines: In a reaction with ammonia, this compound forms an amidine without breaking the sulfur-carbon bonds, demonstrating a pathway to nitrogen-containing derivatives. wikipedia.org

Synthesis of Cyanosulfur Compounds: It can be used as a synthon for more complex fluorinated cyanosulfur compounds. Reactions with reagents like sulfur tetrafluoride (SF₄) or bis(trifluoromethyl)sulfur difluoride ((CF₃)₂SF₂) can yield products such as F₂S(CN)₂ and (CF₃)₂S(CN)₂, respectively, although these are often unstable at room temperature. researchgate.net

Isomerization: Under high-temperature conditions (850 °C) in the gas phase, this compound isomerizes to cyanogen isothiocyanate (NCNCS), a molecule with a different connectivity (N-C-N-C-S). rsc.orgrsc.org

Reaction with Nucleophiles: The reaction of this compound with the thiocyanate ion (SCN⁻) has been studied, with results indicating the formation of thiocyanogen (B1223195), (SCN)₂, as a reactive intermediate. rsc.orgrsc.org

The following table summarizes key reactions where this compound acts as a precursor.

| Reactant(s) | Product(s) | Reaction Type / Conditions |

|---|---|---|

| Ir(N₂)(PPh₃)₂Cl | Ir(S(CN)₂) (PPh₃)₂Cl | Intact Ligand Coordination wikipedia.org |

| IrCl(CO)(PPh₃)₂ | IrCl(CN)(NCS)(CO)(PPh₃)₂ | Oxidative Addition / S-CN Cleavage acs.org |

| Ammonia (NH₃) | Amidine derivative | Amidine Formation wikipedia.org |

| Thiocyanate ion (SCN⁻) | Thiocyanogen ((SCN)₂) intermediate | Reaction with Nucleophile rsc.orgrsc.org |

| Heat (Flow pyrolysis) | Cyanogen isothiocyanate (NCNCS) | Thermal Isomerization at 850 °C rsc.orgrsc.org |

| Sulfur tetrafluoride (SF₄) | This compound difluoride (F₂S(CN)₂) | Metathesis Reaction researchgate.net |

Synthesis of Related Isothiocyanates via Sulfur Activation by Cyanide Anions

Isothiocyanates (R-N=C=S) are a valuable class of compounds, and their synthesis can be achieved using elemental sulfur. nih.gov A key methodology involves the activation of the stable octasulfur ring (S₈) by nucleophiles, among which the cyanide anion (CN⁻) is effective. mdpi.comencyclopedia.pub This process does not use this compound directly but relies on the principle of sulfur activation by cyanide, which is chemically related.

The general mechanism proceeds via the nucleophilic attack of the cyanide ion on the S₈ ring. mdpi.comresearchgate.net This heterolytic cleavage breaks the sulfur-sulfur bonds, generating reactive linear polysulfide anion chains (e.g., ⁻S-Sₙ-CN). mdpi.com These activated sulfur species are then capable of reacting with an isocyanide (R-N≡C).

A proposed mechanism suggests a "switched" reactivity, where the nucleophilic polysulfide anion attacks the electrophilic carbene-like carbon of the isocyanide, leading to the formation of the corresponding isothiocyanate and regenerating the cyanide catalyst. mdpi.comencyclopedia.pub This method provides a pathway to isothiocyanates under milder conditions compared to purely thermal methods. researchgate.net

This catalytic approach highlights the role of cyanide in facilitating the transfer of sulfur atoms for the synthesis of isothiocyanates from isocyanides.

| Reactant Class | Key Reagents | Product Class | Key Reaction Feature |

|---|---|---|---|

| Isocyanides (R-N≡C) | Elemental Sulfur (S₈), Cyanide Anion (CN⁻) | Isothiocyanates (R-N=C=S) | Nucleophilic cleavage of the S₈ ring by cyanide to form reactive polysulfide anions. mdpi.comresearchgate.net |

Molecular Structure and Electronic Properties

Gas-Phase Molecular Geometry Determination

The geometry of sulfur dicyanide in the gaseous phase has been elucidated through electron diffraction and microwave spectroscopy, revealing a distinct and well-defined structure.

Bond Lengths and Angles

Precise measurements have established the key bond lengths and angles within the this compound molecule. Early electron diffraction studies proposed a sulfur-carbon (S-C) bond length of 1.65 Å and a carbon-nitrogen (C-N) bond length of 1.19 Å. aip.org However, subsequent microwave spectroscopy analysis provided refined values, indicating an S-C distance of 1.701 Å and a C-N distance of 1.157 Å. aip.org

The angle between the two sulfur-carbon bonds (∠CSC) is a critical parameter in defining the molecule's shape. X-ray crystallography has determined this angle to be 95.6°. wikipedia.org Microwave data has also been used to determine the angles between the molecular axis and the S-C and C-N bonds. aip.org While initial assumptions considered a linear S-C-N arrangement, further analysis of the microwave spectrum suggested a nonlinear linkage to achieve a better fit with the experimental data. aip.org

Table 1: Experimental Bond Lengths and Angles of this compound

| Parameter | Electron Diffraction (Å) | Microwave Spectroscopy (Å) | X-ray Crystallography (°) |

|---|---|---|---|

| S-C Bond Length | 1.65 aip.org | 1.701 aip.org | |

| C-N Bond Length | 1.19 aip.org | 1.157 aip.org | |

| ∠CSC Angle | 95.6 wikipedia.org |

Molecular Planarity and Symmetry

This compound is a planar molecule, a structural feature confirmed by X-ray crystallography. wikipedia.org The molecule possesses C₂ᵥ symmetry, which is characterized by a twofold rotational axis (C₂) and two perpendicular mirror planes (σᵥ). aip.orguni-muenchen.de This symmetry group dictates that the molecule has a defined plane containing all its atoms. uni-muenchen.de The C₂ axis passes through the sulfur atom and bisects the C-S-C angle, while the two mirror planes intersect along this axis. Ab initio LCAO-MO SCF calculations have been performed assuming C₂ᵥ symmetry to investigate its ground state structure. aip.org

Electronic Structure and Bonding Analysis

The electronic configuration of this compound dictates its reactivity and properties. Analysis of its electronic structure provides insights into the nature of the bonding between its constituent atoms.

Hybridization States of Constituent Atoms

The hybridization of the central sulfur atom is a key aspect of the molecule's bonding. The planar, trigonal-like geometry around the sulfur atom is indicative of sp² hybridization. ontosight.ai This hybridization scheme involves the mixing of one s orbital and two p orbitals of the sulfur atom to form three sp² hybrid orbitals that lie in a plane and are oriented at approximately 120° to each other. These hybrid orbitals form sigma bonds with the two carbon atoms. The remaining unhybridized p orbital on the sulfur atom is involved in pi bonding.

Electron Distribution and Electrophilicity of the Sulfur Center

The presence of two electron-withdrawing cyanide (-CN) groups significantly influences the electron distribution within the this compound molecule. These groups pull electron density away from the central sulfur atom, rendering it electron-deficient and thus electrophilic. ontosight.ai This electrophilic character makes the sulfur atom susceptible to attack by nucleophiles. The reactivity of sulfur compounds is often linked to the electrophilicity of the sulfur center. msu.edu

Analysis of Multiple and Triple Bonds

Computational Predictions of Molecular Orbital Properties

Computational chemistry provides significant insights into the electronic structure and molecular orbitals of this compound. Theoretical studies, often employing methods like Density Functional Theory (DFT), Hartree-Fock, and Møller-Plesset (MP2) calculations, are used to analyze related sulfur-cyanide systems and predict the properties of S(CN)₂. acs.org

DFT calculations on the reactions between elemental sulfur and cyanide ions have helped to elucidate the mechanisms of polysulfide decomposition, which are relevant to understanding the stability and reactivity of sulfur-cyanide bonds. chemrxiv.orgresearchgate.net These studies indicate that such intermediates can be fleeting as they may decompose rapidly without the need for an external nucleophile. chemrxiv.org For sulfinyl derivatives, computational models predict an addition-elimination mechanism for nucleophilic substitution at the sulfur atom, proceeding through a trigonal bipyramidal intermediate where the incoming and outgoing groups occupy apical positions. acs.org While not directly modeling S(CN)₂, these findings for analogous compounds suggest that the sulfur atom in this compound is a key site for frontier molecular orbital interactions.

The frontier molecular orbitals of this compound are expected to be composed of the highest occupied molecular orbital (HOMO) having significant character from the sulfur lone pairs, and the lowest unoccupied molecular orbital (LUMO) being dominated by the π* antibonding orbitals of the two cyanide ligands.

Table 1: Summary of Predicted Electronic and Bonding Properties

| Property | Predicted Feature | Basis of Prediction | Citation |

| Key Electronic Interaction | Interaction between sulfur lone pair and π* orbital of the C≡N bond. | Analysis of sulfur cyanides based on sulfur's oxidation state. | acs.org |

| Reactivity Model | Potential for nucleophilic attack at the sulfur atom. | DFT and other computational studies on related sulfinyl derivatives. | acs.org |

| HOMO Character | Likely dominated by sulfur lone pair orbitals. | General principles of molecular orbital theory for similar molecules. | acs.org |

| LUMO Character | Likely dominated by the π* orbitals of the cyanide groups. | General principles of molecular orbital theory for similar molecules. | acs.org |

Intermolecular Interactions and Condensed Phase Structure

Crystal Structure Analysis

The solid-state structure of this compound has been determined by X-ray crystallography. iucr.orgnucleos.com The compound crystallizes in an orthorhombic system with the space group Pbca. iucr.orgnih.gov The crystal structure reveals a planar molecule possessing C₂v symmetry. iucr.org

In the crystal lattice, the coordination environment around the sulfur atom is described as being roughly square planar. iucr.org This geometry arises from the two covalent S-C bonds and weak intermolecular interactions between the sulfur atom of one molecule and the nitrogen atoms of neighboring molecules. iucr.org This structural detail, derived from diffraction data, is crucial for understanding the compound's properties in the solid state.

Microwave spectroscopy studies have provided precise measurements of the molecular geometry, including bond lengths and angles. aip.org The S-C bond length is approximately 1.701 Å, and the C-S-C bond angle is 98°22′. aip.org The SCN groups are nearly linear, though a slight deviation of about 5° from perfect linearity has been noted. aip.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbca | iucr.orgnih.gov |

| Unit Cell Dimensions | a = 8.56 Å | iucr.orgnih.gov |

| b = 6.87 Å | iucr.orgnih.gov | |

| c = 12.84 Å | iucr.orgnih.gov | |

| Molecules per Unit Cell (Z) | 8 | iucr.org |

| Calculated Density | 1.48 g/cm³ | iucr.orgnucleos.com |

| Molecular Symmetry | C₂v | iucr.org |

| S-C Bond Length | ~1.70 - 1.73 Å | iucr.orgaip.org |

| C-N Bond Length | ~1.12 - 1.16 Å | iucr.orgaip.org |

| C-S-C Bond Angle | 98°22′ | aip.org |

Potential for Self-Association and Aggregation Behavior

This compound exhibits a clear potential for self-association and aggregation, both through weak intermolecular forces and chemical transformation. The crystal structure itself provides direct evidence of self-association in the condensed phase. X-ray diffraction analysis revealed weak interactions between the nitrogen atoms of one molecule and the sulfur atom of an adjacent molecule. iucr.org These interactions, though not as strong as covalent bonds, are significant enough to influence the molecular packing in the crystal, resulting in a coordination at the sulfur atom that is described as "roughly square planar". iucr.org

Beyond these weak interactions, this compound has a known tendency to undergo chemical aggregation. Under an inert atmosphere at room temperature, the compound slowly decomposes to form a yellow polymer. wikipedia.org This process of polymerization represents a more extensive form of aggregation, where covalent bonds are presumably formed between S(CN)₂ units. The rate of this decomposition and polymerization increases with temperature. wikipedia.org This behavior highlights the compound's inherent, though slight, instability and its propensity to form larger, aggregated structures over time. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, has been crucial in determining the symmetry and intramolecular forces of this compound. The analysis of its vibrational spectra confirms a C₂ᵥ symmetry for the molecule. researchgate.net

Infrared spectroscopy has been employed to identify the fundamental vibrational modes and to probe the molecule's geometry and rotational-vibrational coupling.

The vibrational spectrum of this compound has been analyzed to assign its normal frequencies. aip.org Aided by centrifugal distortion constants and the inertial defect from microwave spectroscopy, a comprehensive assignment of the fundamental vibrational modes has been proposed. aip.org The molecule has nine normal modes of vibration, with frequencies assigned to specific stretching and deformation motions within the molecule. The far-infrared spectrum, recorded using synchrotron radiation, has allowed for the detailed assignment of transitions in the low-frequency region, specifically for the ν₄, ν₇, and ν₈ fundamentals. researchgate.net

Table 1: Assignment of Normal Frequencies for this compound

| Frequency (cm⁻¹) | Symmetry | Assignment | Reference |

|---|---|---|---|

| ω₁ = 2190 | A₁ | CN stretch | aip.org |

| ω₅ = 2180 | B₁ | CN stretch | aip.org |

| ω₂ = 672 | A₁ | CS stretch | aip.org |

| ω₆ = 690 | B₁ | CS stretch | aip.org |

| ω₃ = 378 | A₁ | SCN deformation | aip.org |

| ω₇ = 328 | B₁ | SCN deformation | aip.org |

| ω₄ = 135 | A₁ | CSC deformation | aip.org |

| ω₈ = 372 | B₂ | SCN deformation | aip.org |

| ω₉ = (376) | A₂ | SCN deformation (IR inactive) | aip.org |

A notable application of IR spectroscopy in the study of this compound is the estimation of its bond angle from intensity measurements. The ratio of the infrared intensities of the antisymmetric and symmetric CN stretching modes has been used to determine the C-S-C bond angle. researchgate.net This method yielded a value of 141 ±5°. researchgate.net This value differs from that obtained via microwave spectroscopy, which is 98°22′. aip.org

The interplay between vibrational and rotational motions is a key aspect of the high-resolution spectroscopy of this compound. A global analysis of over 21,500 pure rotation and rotation-vibration transitions has enabled the determination of precise energies for numerous low-lying vibrationally excited states. researchgate.net This analysis also yielded vibration-rotation interaction parameters, such as Coriolis coupling terms, and anharmonicity constants. researchgate.net

The inertial defect, which is a measure of the planarity of a molecule, has been both observed from microwave spectra and calculated from a normal coordinate analysis. The calculated and observed values for the ground state of S(CN)₂ and its isotopologues show good agreement. aip.org For the excited vibrational state v₄=1, the calculated and observed inertial defects are 1.2726 and 1.3837 amu Ų, respectively. aip.org

Table 2: Calculated and Observed Inertial Defects for S(CN)₂ and its Isotopologues (Ground State)

| Isotopologue | Calculated Inertial Defect (amu Ų) | Observed Inertial Defect (amu Ų) | Reference |

|---|---|---|---|

| S(CN)₂ | 0.4503 | 0.4869 | aip.org |

| S(¹³CN)₂ | 0.4499 | 0.4864 | aip.org |

| S(C¹⁵N)₂ | 0.4548 | 0.4927 | aip.org |

| ³⁴S(CN)₂ | 0.4564 | 0.4920 | aip.org |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. The Raman spectrum of this compound has been reported and, in conjunction with IR data, supports the C₂ᵥ symmetry of the molecule. researchgate.net While detailed Raman shift assignments are less extensively documented in the reviewed literature compared to IR frequencies, the technique is fundamental in proposing the assignments for the fundamental vibrations. researchgate.net

Infrared Spectroscopy (IR)

Determination of Bond Angles from IR Intensity Ratios

Rotational Spectroscopy

Rotational spectroscopy, primarily using microwave and millimeter-wave techniques, provides highly precise data on molecular geometry and electronic structure. For this compound, these studies have been conducted over a broad frequency range, from 8 to 374 GHz. aip.orgresearchgate.net

The analysis of the microwave spectra of S(CN)₂ and its isotopically substituted versions (SC¹³CN₂, SC₂N¹⁵N, and ³⁴S(CN)₂) has allowed for an accurate determination of its molecular structure. aip.org A comprehensive investigation using the FASSST spectroscopic technique recorded an almost continuous rotational spectrum from 110–374 GHz, leading to the assignment of over 22,000 transitions. researchgate.net This wealth of data enabled the determination of precise spectroscopic constants up to the octic order for the ground state and 12 different vibrationally excited states. researchgate.net These constants were then used to derive a refined molecular geometry. researchgate.net From Stark effect measurements on the rotational transitions, the dipole moment of the molecule was determined to be 3.04 ± 0.03 Debye. aip.org

Table 3: Molecular Structure of this compound from Rotational Spectroscopy

| Parameter | Value | Reference |

|---|---|---|

| C-S bond length (rCS) | 1.701 Å | aip.org |

| C-N bond length (rCN) | 1.156 Å | aip.org |

| C-S-C bond angle (∠CSC) | 98°22′ | aip.org |

| S-C-N angle deviation from linearity | 5° | aip.org |

The complex rotational spectra also reveal interactions between vibrational states, such as Coriolis and Fermi resonances, which have been successfully analyzed. researchgate.netifpan.edu.pl For instance, states near 370 cm⁻¹ and 490 cm⁻¹ were found to be mutually interacting and were analyzed as coupled triads and tetrads of states. researchgate.net

Photoelectron Spectroscopy (PE)

The electronic structure of this compound has been investigated using He(I) photoelectron spectroscopy. This technique provides direct information about the ionization energies of the valence molecular orbitals. Studies have focused on determining the ionization potentials and understanding the electronic and conformational properties of the molecule. tandfonline.comacs.org The He(I) photoelectron spectrum of S(CN)₂ has been recorded, and the resulting ionization potentials have been compared with Hartree-Fock calculations to assign the orbital parentage of the observed bands. tandfonline.com Furthermore, the thermal isomerization of this compound to cyanogen (B1215507) isothiocyanate (NCNCS) has been studied, where the photoelectron spectrum of S(CN)₂ serves as the reference for the starting material before pyrolysis. acs.org

Spectroscopic Characterization and Elucidation

Analysis of Ionization Potentials of Related Species (e.g., Cyanogen (B1215507) Isothiocyanate)

The study of the ionization potentials of molecules chemically related to sulfur dicyanide, such as its isomer cyanogen isothiocyanate (NCNCS), provides valuable insights into their electronic structure and bonding. Cyanogen isothiocyanate is notably formed through the thermal isomerization of this compound. researchgate.net The analysis of its ionization energies has been accomplished using He I photoelectron spectroscopy. researchgate.netnist.gov

The first ionization potential of cyanogen isothiocyanate has been determined to be 10.58 eV. researchgate.netnist.gov This value was ascertained through photoelectron spectroscopy, a technique that measures the kinetic energy of electrons ejected from a molecule by monochromatic radiation. Further analysis of the photoelectron spectrum of NCNCS reveals important details about its molecular geometry. The separation observed between the first two photoelectron bands, which are associated with the ionization from a pair of π orbitals, is consistent with a CNC bond angle of approximately 155 ± 5°. This indicates a quasi-linear character for the molecule. researchgate.net

A comprehensive understanding of the electronic properties of such related compounds is crucial for the broader characterization of sulfur-containing cyanides.

Table 1: Ionization Potential of Cyanogen Isothiocyanate

| Compound Name | Formula | Ionization Potential (eV) | Method of Determination |

|---|---|---|---|

| Cyanogen isothiocyanate | C₂N₂S | 10.58 | Photoelectron Spectroscopy (PE) |

Reactivity and Reaction Mechanisms

Decomposition Pathways

Sulfur dicyanide is known for its instability under various conditions, leading to several decomposition pathways.

In an inert atmosphere, this compound undergoes slow decomposition at room temperature, a process that accelerates with increasing temperature. wikipedia.org This thermal decomposition results in the formation of a yellow, polymeric material. wikipedia.org This polymer is generally insoluble in common solvents, with the exception of concentrated sulfuric acid and slight solubility in acetone. While the solid compound decomposes to this polymer, similar yellow material has been observed to deposit from solutions in carbon disulfide, but not from aqueous solutions.

This compound is unstable in the presence of moisture. In neutral aqueous environments, it undergoes decomposition to produce thiocyanic acid and cyanic acid. wikipedia.org The compound is particularly unstable in acidic solutions, where it disproportionates, yielding a mixture of thiocyanate (B1210189), cyanate (B1221674), sulfate (B86663), and cyanide. wikipedia.org

The decomposition of this compound in aqueous solutions has been studied across a range of temperatures (0-70 °C) and pH levels (from dilute perchloric acid to pH 7). The primary reaction mechanism is identified as nucleophilic substitution at the carbon atom. However, in solutions of perchloric acid, an alternative reaction pathway has been observed.

The rate of decomposition is influenced by both temperature and pH. For instance, the reaction with acetate (B1210297) and hydroxyl ions demonstrates different activation energies. The energy of activation for the reaction with acetate ion is estimated to be 17.8 kcal/mol, while for the hydroxyl ion, it is 9.2 kcal/mol. This indicates a difference in the temperature dependence of the reaction rates with these nucleophiles.

Table 1: Kinetic Data for the Decomposition of this compound in Aqueous Buffer Solutions

| Temperature (°C) | Buffer | Buffer Concentration (M) | pH | k₁ x 10⁵ (sec⁻¹) | k₂ (l.mol⁻¹sec⁻¹) |

| 30.0 | Acetate | 0.200 | 5.20 | 1.83 | 7.5 x 10⁻⁵ |

| 30.0 | Acetate | 0.133 | 5.20 | 1.48 | 7.5 x 10⁻⁵ |

| 30.0 | Acetate | 0.066 | 5.20 | 1.15 | 7.5 x 10⁻⁵ |

| 30.0 | Acetate | 0.000 (calc.) | 5.20 | 0.65 | - |

| 30.0 | Formate | 0.100 | 4.25 | 0.67 | 2.2 x 10⁻⁵ |

| 30.0 | Formate | 0.050 | 4.25 | 0.66 | 2.2 x 10⁻⁵ |

| 30.0 | Formate | 0.000 (calc.) | 4.25 | 0.65 | - |

| 15.0 | Acetate | 0.066 | 5.20 | 0.33 | 1.9 x 10⁻⁵ |

| 0.7 | Acetate | 0.066 | 5.20 | 0.083 | 0.4 x 10⁻⁵ |

Note: The data presented in this table is derived from experimental studies on the kinetics of this compound decomposition.

Hydrolytic Decomposition and Disproportionation in Aqueous Media

Nucleophilic Reactivity

The reactivity of this compound is significantly characterized by its susceptibility to nucleophilic attack.

The predominant reaction of this compound in aqueous solution is nucleophilic substitution at the carbon atom. This reactivity is a key aspect of its decomposition in the presence of various nucleophiles. Theoretical studies on related sulfur compounds suggest that nucleophilic substitution at sulfur can proceed through different mechanisms, including addition-elimination pathways. acs.orgacs.orgnih.gov While these studies focus on sulfinyl derivatives, they provide a framework for understanding the types of reactions sulfur centers can undergo.

This compound exhibits distinct reactivity with ammonia (B1221849) and amines. It reacts with ammonia in a manner similar to the Pinner reaction to form an amidine, notably without cleaving the sulfur-carbon bond. wikipedia.org In contrast, its reaction with dimethylamine (B145610) leads to decomposition, yielding dimethylcyanamide (B106446) and dimethylammonium thiocyanate. wikipedia.org The study of reactions between various sulfur-containing compounds and amines has been a subject of interest, revealing complex reaction pathways and the formation of various products. mcmaster.ca

Mechanisms of Reaction with Elemental Sulfur and Polysulfides

The reactions of this compound with elemental sulfur and polysulfides are multifaceted, involving a series of competing and concurrent mechanistic pathways. nih.gov These reactions are of fundamental interest due to the thermodynamic and kinetic instability of the polysulfide intermediates, which makes their experimental study challenging. chemrxiv.org Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these complex reaction landscapes. nih.govchemrxiv.org

Nucleophilic decomposition is a primary pathway in the reaction of this compound with polysulfides. nih.gov In this mechanism, a nucleophile, such as the cyanide ion, attacks the sulfur chain of a polysulfide. chemrxiv.org The Foss-Bartlett hypothesis, a long-standing proposed mechanism, is considered the most probable route for the nucleophilic decomposition of polysulfide intermediates, especially when good leaving groups are present. chemrxiv.orgresearchgate.net

The reaction is initiated by the opening of the elemental sulfur ring (commonly S8) by a nucleophile like the cyanide ion, which is often the rate-determining step. scribd.com This initial attack forms a cyanopolysulfide. researchgate.net Subsequent nucleophilic attacks on this intermediate lead to the progressive shortening of the polysulfide chain, ultimately yielding thiocyanate. researchgate.net Kinetic studies have shown that these reactions can be second-order. scribd.com The favorability of forming thiocyanate is due to its resonance stabilization. chemrxiv.org

Table 1: Key Aspects of Nucleophilic Decomposition

| Feature | Description |

| Initiation | Nucleophilic attack of cyanide on elemental sulfur (e.g., S8), opening the ring. scribd.com |

| Propagation | Subsequent attacks by cyanide on the resulting cyanopolysulfide chain. researchgate.net |

| Key Intermediate | Cyanopolysulfides (NC-Sn-S-). researchgate.net |

| Driving Force | Formation of the stable thiocyanate ion (SCN-). chemrxiv.org |

| Proposed Theory | The Foss-Bartlett hypothesis is a key model for this decomposition. chemrxiv.orgresearchgate.net |

Unimolecular decomposition, particularly through intramolecular cyclization, represents a significant pathway for the breakdown of polysulfide intermediates, especially for longer chains. nih.govchemrxiv.org This pathway often has the lowest activation barriers, suggesting that these polysulfide intermediates are transient and can decompose rapidly even without an external nucleophile. chemrxiv.orgresearchgate.net

For long polysulfides, intramolecular cyclization is the most favorable decomposition route. nih.govresearchgate.net This process involves a ring-closing nucleophilic attack from the terminal sulfide (B99878) anion of the polysulfide chain, which results in the formation of cyclic sulfur allotropes and a shorter polysulfide. chemrxiv.org However, for shorter polysulfides, a combination of unimolecular decomposition and other pathways is more likely. nih.govresearchgate.net The stability of the resulting cyclic sulfur allotrope plays a role in the thermodynamics of these cyclization reactions. chemrxiv.org

Table 2: Characteristics of Unimolecular Decomposition

| Feature | Description |

| Dominant for | Long polysulfide chains (>5 sulfur atoms). chemrxiv.org |

| Mechanism | Intramolecular ring-closing attack by the terminal sulfide. chemrxiv.org |

| Products | A shorter polysulfide and a cyclic sulfur allotrope (e.g., S6, S7). chemrxiv.org |

| Kinetics | Often exhibits the lowest activation barriers among decomposition pathways. chemrxiv.orgresearchgate.net |

| Result | Fleeting nature of polysulfide intermediates in solution. chemrxiv.org |

The low probability of scrambling reactions is attributed to the high-energy nature and consequently low concentration of the polysulfide intermediates. chemrxiv.org For these bimolecular reactions to occur at a meaningful rate, higher concentrations of these highly reactive intermediates would be required. chemrxiv.orgresearchgate.net Furthermore, in many cases, these scrambling reactions are endergonic and lack a thermodynamic driving force. chemrxiv.org They are more likely to play a role when the concentration of the primary nucleophile (like cyanide) is low. chemrxiv.orgresearchgate.net

Thiosulfoxides, which are branched isomers of linear polysulfides, have also been considered as potential intermediates in these reaction systems. chemrxiv.org However, computational studies suggest that thiosulfoxides are unstable isomers of polysulfides. chemrxiv.org Attacks on thiosulfoxides are another possible bimolecular decomposition pathway, but like scrambling reactions, they are considered less likely to be major contributors. chemrxiv.orgresearchgate.net Their involvement would necessitate larger concentrations of highly reactive intermediates, which is not typically the case. chemrxiv.org

Scrambling Reactions

Coordination Chemistry

This compound also exhibits interesting behavior as a ligand in coordination chemistry, interacting with various metals.

Ligand Behavior with Transition and Noble Metals

This compound can act as a ligand, coordinating with transition and noble metals. wikipedia.org However, its coordination behavior is often complex and can involve decomposition of the this compound molecule. wikipedia.org

In many reactions with noble metals, this compound does not ligate intact. Instead, it reacts to form heteroleptic cyano-thiocyano complexes. wikipedia.org For example, the reaction of this compound with certain iridium complexes results in the formation of a complex containing both cyanide (CN) and thiocyanate (SCN) ligands. acs.org

There are, however, rare instances where this compound coordinates to a metal center without decomposing. An example is its reaction with Ir(N₂)(PPh₃)₂Cl, which yields Ir(S(CN)₂) (PPh₃)₂Cl, with the S(CN)₂ molecule acting as an intact ligand. wikipedia.org

The sulfur atom in sulfur-donor ligands is a soft base and can form stable complexes, particularly with transition metal ions. alfa-chemistry.com These ligands can act as σ-donors, σ-donor-π-donors, or σ-donor-π-acceptors, depending on the metal's electronic state and steric factors. alfa-chemistry.com The interaction between transition metals and sulfur-containing ligands is a broad area of study, relevant to catalysis and bioinorganic chemistry. researchgate.nettandfonline.com

Formation of Heteroleptic Cyano-Thiocyano Complexes

A characteristic reaction of this compound involves its interaction with noble metals, which typically results in the formation of heteroleptic cyano-thiocyano complexes. wikipedia.org In this process, the this compound molecule cleaves, yielding cyanide (CN⁻) and thiocyanate (SCN⁻) ligands that then coordinate to the metal center. wikipedia.org This transformation underscores the lability of the sulfur-carbon bonds within the S(CN)₂ molecule when in the presence of a reactive metal species. A well-documented example is the reaction with an iridium complex, which leads to a new complex featuring both cyano and thiocyano groups bound to the iridium atom. wikipedia.org

Rare Cases of Direct Ligation without Decomposition

Although the fragmentation of this compound to form cyano and thiocyano ligands is the more common reaction pathway with metals, there are infrequent instances where the molecule coordinates directly to a metal center without undergoing decomposition. wikipedia.org This less common mode of reactivity highlights the subtle factors that can influence the chemical behavior of this compound, such as the electronic and steric properties of the metallic partner. An example of this is the reaction with a specific iridium complex containing dinitrogen and phosphine (B1218219) ligands, where the S(CN)₂ molecule ligates to the iridium center intact. wikipedia.org

Reaction with Reactive Sulfur Species

This compound is also involved in reactions with other reactive sulfur-containing compounds, which contributes to the complex chemistry of sulfur species.

The reaction between hypothiocyanous acid (HOSCN) and cyanide (CN⁻) is a significant process, particularly in biological contexts where hypothiocyanite (B1210458) (OSCN⁻), the conjugate base of HOSCN, is generated by peroxidases as a defense mechanism. ebi.ac.ukacs.org This reaction is part of a pathway that ultimately produces thiocyanate (SCN⁻) and cyanate (OCN⁻). acs.org The mechanism involves multiple redox and hydrolysis steps. acs.org

Reaction with Hypothiocyanous Acid (OSCN⁻) and Cyanide (CN⁻) to form Thiocyanate (SCN⁻) and Cyanate (OCN⁻)

Oxidation-Reduction Chemistry

This compound also plays a role in oxidation-reduction chemistry, notably as a product arising from the oxidation of thiocyanate.

The oxidation of the thiocyanate ion (SCN⁻) can yield this compound as a side-product under specific reaction conditions. wikipedia.org For example, when thiocyanate is oxidized by hydrogen peroxide in an acidic medium, the primary products are sulfate and hydrogen cyanide, but this compound is also generated. uq.edu.au A similar outcome is observed in the oxidation of thiocyanate by peroxomonosulfuric acid, which produces sulfate, cyanide, and cyanate, along with this compound as a by-product. The pH of the reaction environment is a critical determinant of the product distribution; acidic conditions tend to favor the formation of hydrogen cyanide and this compound, whereas neutral to basic conditions primarily yield cyanate. wikipedia.org

Oxidative Pathways involving this compound

This compound, S(CN)₂, is a compound of significant theoretical interest that exhibits instability under various conditions, leading to reactions where the sulfur atom is oxidized. The primary oxidative pathway documented for this compound is its disproportionation in the presence of acid. Additionally, it undergoes decomposition in the presence of moisture and thermal decomposition, which can be considered as auto-oxidation-reduction processes.

Acid-Catalyzed Disproportionation

In acidic environments, this compound undergoes a disproportionation reaction. wikipedia.org This type of redox reaction involves the simultaneous oxidation and reduction of the same element. In the case of this compound, the sulfur atom, which is in the +2 oxidation state, is converted to species with both higher and lower oxidation states.

Research has shown that the acid-catalyzed decomposition of this compound yields a mixture of products. wikipedia.org The principal products of this disproportionation are thiocyanate (SCN⁻), cyanate (OCN⁻), sulfate (SO₄²⁻), and cyanide (CN⁻). wikipedia.org This complex reaction highlights the reactivity of the sulfur-carbon bond and the influence of acidic conditions on the stability of the molecule.

The formation of sulfate indicates a significant oxidation of the sulfur atom, from +2 in S(CN)₂ to +6 in SO₄²⁻. Concurrently, the formation of thiocyanate, where sulfur is typically in a -2 oxidation state, represents a reduction pathway.

| Reactant | Condition | Oxidized Products | Reduced/Other Products |

| This compound (S(CN)₂) | Acidic | Sulfate (SO₄²⁻), Cyanate (OCN⁻) | Thiocyanate (SCN⁻), Cyanide (CN⁻) |

This table summarizes the products of the acid-catalyzed disproportionation of this compound.

Reaction with Moisture

This compound is also susceptible to decomposition induced by neutral moisture. This reaction leads to the formation of thiocyanic acid (HSCN) and cyanic acid (HOCN). wikipedia.org While this is primarily a hydrolysis reaction, it involves the cleavage of the S-CN bonds and can be considered a precursor to further oxidative processes.

Thermal Decomposition

At room temperature, particularly under an inert atmosphere, this compound is observed to slowly decompose. This process is accelerated by an increase in temperature and results in the formation of a yellow, polymeric material. wikipedia.org While the precise structure of this polymer is not extensively detailed in the literature, its formation represents a self-reaction of this compound, which can be viewed as a form of oxidative polymerization.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations have been instrumental in determining the precise geometry and electronic properties of sulfur dicyanide. These methods allow for the theoretical modeling of the molecule to predict its characteristics with high accuracy.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, studies have combined experimental data from electron diffraction and microwave spectroscopy with ab initio calculations to determine its accurate structure. researchgate.net Such computational approaches explore the potential energy surface of the molecule to locate energy minima. scribd.com

The optimized geometry of this compound has been determined using various levels of theory. These calculations provide data on bond lengths and angles, which are in close agreement with experimental findings. The molecule adopts a C₂ᵥ symmetry, with the key geometric parameters defined by the C-S and C≡N bond lengths and the C-S-C and S-C-N bond angles. researchgate.netscribd.com While the energetic landscape for a small, relatively rigid molecule like this compound is simple with a single dominant minimum, for more complex molecules, this analysis is crucial for identifying different stable conformers. acs.org

| Parameter | Experimental Value | Calculated Value (PM3) |

|---|---|---|

| C-S Bond Length (Å) | 1.701 | 1.664 |

| C≡N Bond Length (Å) | 1.157 | 1.164 |

| C-S-C Bond Angle (°) | 98.4 | 101.5 |

| N-C-S Bond Angle (°) | 170.0 | 176.5 |

Data sourced from a computational study using the PM3 method and compared with experimental data. scribd.com

Theoretical calculations are widely used to predict spectroscopic parameters that can be compared with experimental measurements from techniques like infrared (IR), Raman, and microwave spectroscopy. For this compound, a global analysis of broadband rotational and vibrational-rotational spectra has been performed, combining experimental data with theoretical calculations to achieve a comprehensive understanding of its spectroscopic properties. science.govscience.govscience.gov

Density Functional Theory (DFT) methods are commonly employed to calculate vibrational frequencies. science.gov These predicted frequencies, once scaled to correct for systematic errors, often show excellent agreement with experimental IR and Raman spectra. science.gov For this compound, high-resolution Fourier transform spectroscopy has identified several fundamental vibrational modes, such as the ν₄ fundamental at approximately 121 cm⁻¹. science.govacs.org Similarly, rotational constants (A, B, C) derived from computational geometry optimization can be used to simulate rotational spectra with high precision, which is essential for identifying molecules in laboratory and astrophysical environments. slideplayer.comslideplayer.com

| Spectroscopic Parameter | Description | Relevance |

|---|---|---|

| Vibrational Frequencies | Correspond to the frequencies of molecular vibrations (stretching, bending). Calculated using methods like DFT. | Used to interpret and assign peaks in experimental IR and Raman spectra. science.gov |

| Rotational Constants | Inverse moments of inertia related to the molecule's overall shape and mass distribution. | Crucial for analyzing high-resolution microwave and rotation-vibration spectra. science.gov |

| Coriolis Coupling Constants | Describe the interaction between vibrational and rotational motion in a molecule. | Important for the detailed analysis of rovibrational spectra, especially in molecules with degenerate vibrational modes. nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's electrophilic and nucleophilic sites.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atom, making it a potential site for nucleophilic attack. Conversely, the LUMO is likely associated with the antibonding π* orbitals of the cyanide groups or the σ* orbitals of the C-S bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. science.gov FMO analysis can predict that the sulfur atom in S(CN)₂ acts as an electrophilic center, susceptible to attack by nucleophiles, a prediction that is borne out in its known chemical reactions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Rotational Constants)

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary computational tool for investigating complex chemical reaction mechanisms. It offers a balance of computational cost and accuracy that allows for the detailed exploration of reaction pathways, including the characterization of short-lived transition states and intermediates. slideplayer.com

In the context of sulfur cyanide chemistry, DFT has been extensively used to study the reaction between elemental sulfur (most commonly the S₈ allotrope) and the cyanide anion (CN⁻). science.gov This reaction proceeds through a series of complex steps involving numerous polysulfide intermediates and their associated transition states. science.gov Intermediates are relatively stable species that exist in energy minima along the reaction coordinate, while transition states are high-energy, transient configurations that represent the peak of an energy barrier between two minima. scribd.com

Computational studies have successfully located and characterized key intermediates in the sulfur-cyanide reaction, such as various cyanopolysulfides (e.g., NC-S₈⁻). science.gov These intermediates are often thermodynamically and kinetically unstable, making them difficult to isolate and study experimentally. science.gov DFT calculations provide detailed geometric and electronic structures for these fleeting species, offering crucial insights into the reaction mechanism. journalssystem.com

For the reaction of cyanide with sulfur, DFT calculations have elucidated the mechanisms of nucleophilic decomposition, unimolecular decomposition, and scrambling reactions. science.gov Studies have benchmarked various DFT functionals to identify those that most accurately predict reaction and activation energies for these systems, with hybrid functionals like ωB97X-D and M06-2X often providing the most reliable results. Calculations show that the initial nucleophilic attack of cyanide on the S₈ ring has a specific activation barrier. Subsequent steps, such as the decomposition of long-chain cyanopolysulfides, can proceed through intramolecular cyclization, which has been identified as a particularly favorable pathway. science.gov

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Calculated Reaction Free Energy (ΔGᵣₓₙ) (kcal/mol) |

|---|---|---|---|

| Attack of CN⁻ on S₈ | Initial ring-opening of elemental sulfur by cyanide. | 14.4 | -17.6 |

| Intramolecular Cyclization of NC-S₈⁻ | Decomposition of the initial intermediate to form S₆ and NC-S-S⁻. | 12.7 | -1.8 |

| Nucleophilic attack on NC-S-S-S⁻ | Cleavage of a short polysulfide chain by another cyanide ion. | 22.4 | -1.3 |

Representative energetic data for key steps in the reaction of cyanide with elemental sulfur, calculated using DFT (ωB97X-D functional). science.govscience.gov

Modeling of Polysulfide Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms between elemental sulfur or polysulfides and nucleophiles like cyanide. researchgate.netchemrxiv.orgnih.gov These reactions are challenging to probe experimentally due to the kinetic and thermodynamic instability of the polysulfide intermediates that are formed. researchgate.netchemrxiv.org Modeling provides a comprehensive picture of the reaction pathways involved in the formation of thiocyanate (B1210189) from the reaction of cyanide with sulfur and polysulfides. researchgate.net

One major pathway is a nucleophilic decomposition mechanism, consistent with the Foss-Bartlett hypothesis. researchgate.netchemrxiv.org In this bimolecular pathway, another cyanide ion attacks the cyanopolysulfide intermediate, leading to the formation of thiocyanate and a shorter polysulfide anion. researchgate.net DFT calculations indicate that for cyanopolysulfides, the attack is kinetically and thermodynamically favored at the sulfur atom adjacent to the cyanide group (the Sα position). researchgate.net

However, computational studies have revealed that unimolecular decomposition pathways often have the lowest activation barriers, suggesting these intermediates can be fleeting in solution and may decompose without an external nucleophile. researchgate.netchemrxiv.org These unimolecular pathways can be either cyclizative or non-cyclizative. For longer polysulfide chains, intramolecular cyclization, where the terminal sulfur atom of the chain attacks a sulfur atom closer to the cyanide group, is the most favorable decomposition route. chemrxiv.orgnih.gov For shorter polysulfides, a mix of unimolecular decomposition and further nucleophilic attack by cyanide is expected. nih.govresearchgate.net

The reactivity and stability of these intermediates are influenced by the length of the polysulfide chain. The activation barriers for nucleophilic attack by cyanide tend to increase as the polysulfide chain gets shorter, as the incoming nucleophile must approach the anionic terminal sulfur more closely. researchgate.net

The following table summarizes computed activation free energies (ΔG‡) for key steps in the reaction of cyanide with cyanopolysulfides in an acetonitrile (B52724) solvent model.

| Reacting Species | Nucleophile | Product(s) | Activation Free Energy (ΔG‡) (kcal/mol) |

| S₈ (Octasulfur) | CN⁻ | NC-S₈⁻ | 21.9 |

| NC-S₈⁻ | CN⁻ | SCN⁻ + S₇²⁻ | 15.0 |

| NC-S₂⁻ | - | SCN⁻ + S (unimolecular) | 18.2 |

| NC-S₃⁻ | - | SCN⁻ + S₂ (unimolecular) | 18.8 |

Data sourced from DFT calculations at the ωB97X-D/aug-cc-pV(T+d)Z/SMD(MeCN) level of theory. researchgate.net

Advanced Computational Methods for Chemical Kinetics

The study of the chemical kinetics of this compound and related polysulfide reactions heavily relies on advanced computational methods capable of accurately modeling complex potential energy surfaces and reaction pathways. researchgate.netnih.gov Density Functional Theory (DFT) is a primary tool for this purpose, offering a balance between computational cost and accuracy for these systems. njit.edu

To investigate the mechanisms of polysulfide reactions with cyanide, researchers have employed specific DFT protocols. researchgate.netchemrxiv.orgnih.gov A common and effective approach involves using a range--separated hybrid functional, such as ωB97X-D, which is adept at describing systems with non-covalent interactions. researchgate.netchemrxiv.orgresearchgate.net Geometries of reactants, transition states, and products are typically optimized using a double-zeta basis set like aug-cc-pVDZ, which includes diffuse functions to properly describe anionic species. researchgate.netchemrxiv.org To achieve higher accuracy in the final energies, single-point energy calculations are then performed on these geometries using a larger, triple-zeta basis set, such as aug-cc-pV(T+d)Z, which incorporates additional polarization and diffuse functions for sulfur. researchgate.netchemrxiv.orgnih.gov

Because these reactions often occur in solution, continuum solvation models are essential for capturing the effect of the solvent on the reaction kinetics. The SMD (Solvation Model based on Density) model is frequently used, with a solvent such as acetonitrile, to simulate the polar environment in which these reactions are often studied. researchgate.netchemrxiv.orgresearchgate.net

These computational methods are used to perform several key tasks for understanding chemical kinetics:

Locating Transition States (TS): Finding the saddle point on the potential energy surface that connects reactants and products is critical for calculating activation energies. researchgate.net

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate. DFT allows for the calculation of activation free energies (ΔG‡), which include enthalpic and entropic contributions. researchgate.net

Mapping Reaction Pathways: By following the intrinsic reaction coordinate (IRC) from a transition state, computational chemists can confirm that the located TS correctly connects the intended reactants and products, thus verifying the proposed mechanism. researchgate.net

Benchmarking: The accuracy of different DFT functionals can be benchmarked against higher-level ab initio methods, such as DLPNO-CCSD(T), to ensure the chosen functional is appropriate for the chemical system being studied. For organic polysulfides, the M06-2X and B3LYP-D3(BJ) functionals have also been identified as providing accurate reaction energies. researchgate.net

Through the application of these advanced computational methods, a detailed, quantitative understanding of the kinetics and mechanisms of this compound and polysulfide reactivity can be achieved, providing insights that are difficult to obtain through experimental means alone. researchgate.netchemrxiv.org

Advanced Applications and Research Directions

Role in Materials Science (as a precursor)

The reactivity of sulfur dicyanide makes it a candidate for use as a precursor in the synthesis of novel materials. ontosight.ai Its structure, containing both sulfur and cyano groups, allows it to be a building block for complex polymers and nanomaterials. Research has explored its potential in creating materials such as conductive polymers. ontosight.ai The tendency of this compound to undergo polymerization, while a challenge for its storage, can be harnessed in a controlled manner to develop new materials. ontosight.ai Furthermore, it can serve as a precursor or intermediate in the synthesis of more complex molecules for various applications. ontosight.ai

Use in Synthetic Organic Chemistry

In synthetic organic chemistry, the principles behind the reactivity of sulfur and cyanide sources are applied to develop novel synthetic methodologies.

A significant application related to sulfur-cyanide chemistry is the synthesis of thioureas from isocyanides. An atom-economic, three-component reaction has been developed utilizing an isocyanide, an aliphatic amine, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org This method proceeds under mild, ambient temperature conditions without the need for a catalyst, producing thioureas in excellent yields. organic-chemistry.orgorganic-chemistry.org

The reaction is believed to proceed through one of two primary mechanistic pathways. One proposed mechanism involves the nucleophilic attack of the isocyanide on an elemental sulfur ring, forming a nitrilium intermediate. mdpi.com This electrophilic species then reacts with an amine to generate the final thiourea (B124793) product. mdpi.com An alternative mechanism suggests that the amine first activates the elemental sulfur, forming a zwitterionic intermediate which then reacts with the isocyanide. organic-chemistry.org This method is notable for its high functional group tolerance and efficiency. organic-chemistry.org

A continuous-flow synthesis method has also been developed, which uses an aqueous polysulfide solution prepared from elemental sulfur and a base. nih.govresearchgate.net This approach allows for the reaction to occur under homogeneous and mild conditions, with products often crystallizing directly from the solution for easy isolation by filtration. nih.govresearchgate.net

Table 1: Scope of Isocyanides and Amidines in Continuous-Flow Thiourea Synthesis This table presents data on the synthesis of various thioureas using different isocyanides and amidine bases in a continuous-flow system. The yields demonstrate the versatility of the reaction.

| Entry | Isocyanide | Amine Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Tosylmethyl isocyanide | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Product 11 | 90 | researchgate.net |

| 2 | Tosylmethyl isocyanide | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Product 12 | 56 | researchgate.net |

| 3 | 2-Isocyanopyridine | PMDTA-based polysulfide | Product 13 | 67 | researchgate.net |

| 4 | 3-Isocyanoquinoline | PMDTA-based polysulfide | Product 14 | 68 | researchgate.net |

| 5 | Phenethyl isocyanide | PMDTA-based polysulfide | Product 15 | 40 | researchgate.net |

| 6 | 2-(Indol-3-yl)ethyl isocyanide | PMDTA-based polysulfide | Product 16 | 54 | researchgate.net |

Table 2: Scope of Isocyanides and Amines in Thiourea Synthesis This table illustrates the broad applicability of the continuous-flow synthesis method for producing a diverse range of thioureas by varying both the isocyanide and amine starting materials.

| Entry | Isocyanide | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Tosylmethyl isocyanide | Benzylamine | Thiourea 26 | 96 | nih.gov |

| 2 | Tosylmethyl isocyanide | 4-Methoxybenzylamine | Thiourea 27 | 98 | nih.gov |

| 3 | Tosylmethyl isocyanide | Furfurylamine | Thiourea 28 | 98 | nih.gov |

| 4 | 3-Isocyanoquinoline | Benzylamine | Thiourea 29 | 81 | nih.gov |

| 5 | Phenethyl isocyanide | Benzylamine | Thiourea 30 | 92 | nih.gov |

The reactivity of compounds containing sulfur and cyano groups is leveraged for the synthesis of novel heterocyclic structures, which are important scaffolds in medicinal chemistry and materials science. derpharmachemica.commdpi.comarkat-usa.org For example, the Gewald reaction, a well-known method for synthesizing substituted thiophenes, can utilize starting materials containing cyano groups along with elemental sulfur. derpharmachemica.com One study reported the reaction of a cyanoacetyl derivative with elemental sulfur and malononitrile (B47326) to produce a 3,5-diamino-4-cyanothiophene derivative. derpharmachemica.com

Furthermore, sulfur halides like sulfur monochloride, which are related to the synthesis of this compound, serve as powerful reagents for creating complex polysulfur-nitrogen heterocycles from simple organic substrates in cascade transformations. arkat-usa.org These reactions take advantage of the ability of sulfur halides to act as both sulfurating agents and oxidants. arkat-usa.org The synthesis of various heterocyclic systems, including 1,2-dithioles, 1,2,3-dithiazoles, and fused pentathiepins, highlights the potential for developing new synthetic routes to complex cyclic molecules using sulfur-based reagents. arkat-usa.org

Formation of Thioureas from Isocyanides

Catalysis and Reaction Promoters

While sulfur compounds are often regarded as catalyst poisons, there is growing evidence that sulfur can act as a promoter or selectivity modifier in certain heterogeneous catalytic processes. rsc.orgwikipedia.org Elemental sulfur has been shown to act as a promoter in the synthesis of complex heterocyclic molecules like ortho-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net

This compound itself can react with noble metal complexes. wikipedia.org In some cases, it ligates to the metal center without decomposing, while in other instances, it reacts to form heteroleptic cyano-thiocyano complexes. wikipedia.org This reactivity suggests a potential role for this compound as a ligand source in the design of novel catalysts or as an intermediate in catalytic cycles. The ability to deliver both cyanide (CN⁻) and thiocyanate (B1210189) (SCN⁻) ligands to a metal center is a unique property that could be exploited in catalysis.

Intermediary in Environmental and Biological Transformations

This compound can be formed as an intermediate in reactions involving sulfur and cyanide, which are relevant in both environmental and biological systems.

In industrial settings, particularly from processes like gold mining and coal coking, wastewaters can contain significant levels of both cyanide and various sulfur species. osti.govresearchgate.net The reaction between cyanide and sulfur compounds, such as polysulfides or thiosulfate (B1220275), leads to the formation of the less toxic thiocyanate (SCN⁻). researchgate.net This is often a major pathway for cyanide consumption in these systems. researchgate.net

Research has shown that under specific conditions, such as the acid-catalyzed decomposition of thiocyanic acid or the reaction of thiocyanate with oxidizing agents like hydrogen peroxide, this compound (S(CN)₂) can be formed as an intermediate product along with hydrogen cyanide and sulfate (B86663). researchgate.net911metallurgist.com Computational studies using Density Functional Theory (DFT) have been employed to elucidate the complex reaction mechanisms between elemental sulfur, polysulfides, and cyanide, providing a deeper understanding of the formation of these and other sulfur-cyanide species. researchgate.net

In biological systems, cyanide is a potent toxin that organisms have developed enzymatic pathways to detoxify. A primary detoxification route involves the conversion of cyanide to thiocyanate, a reaction catalyzed by sulfurtransferase enzymes like rhodanese. nih.gov This enzyme facilitates the transfer of a sulfane sulfur atom from a donor, such as thiosulfate, to cyanide. nih.gov

This biological transformation mirrors the chemical reactions observed in the environment, where a sulfur source reacts with cyanide to form thiocyanate. While the direct formation of free this compound as an intermediate in these enzymatic processes is not established, the core transformation involves the creation of a sulfur-cyanide bond. The study of sulfane sulfur compounds, which have a labile sulfur atom, is crucial for understanding these biological regulatory and detoxification processes. nih.gov These enzymes and their mechanisms highlight the fundamental role of sulfur-cyanide interactions in biochemistry. oup.com

Relevance in Sulfur Metabolism and Detoxification Pathways (e.g., Thiosulfate: Cyanide Sulfurtransferase (TST) mechanisms)

The primary route for the endogenous detoxification of cyanide involves its enzymatic conversion to the significantly less toxic thiocyanate (SCN⁻), which is then excreted in urine. hhs.govmdpi.com This critical biotransformation is predominantly catalyzed by the mitochondrial enzyme Thiosulfate: Cyanide Sulfurtransferase (TST), also known as rhodanese. nih.govnih.govmedscimonit.com The TST enzyme is widely distributed across both prokaryotes and eukaryotes and plays a fundamental role in several key biochemical processes. nih.govtorvergata.it

The mechanism of detoxification mediated by TST is a double displacement (ping-pong) reaction. nih.govresearchgate.net First, the enzyme's active site, which contains a critical cysteine residue (Cys 247 in bovine TST), accepts a sulfane sulfur atom from a sulfur donor, such as thiosulfate (S₂O₃²⁻). nih.gov This forms a covalent enzyme-sulfur intermediate characterized by a persulfide group. nih.govresearchgate.net In the second step, the enzyme transfers this persulfide sulfur to the thiophilic acceptor, cyanide (CN⁻), resulting in the formation of thiocyanate and the regeneration of the native enzyme. hhs.govnih.gov

The reaction is as follows:

E + S₂O₃²⁻ → E-S + SO₃²⁻

E-S + CN⁻ → E + SCN⁻

While rhodanese is a key enzyme, it is largely located in the mitochondria of tissues like the liver and kidneys. hhs.govnih.gov Given that sodium thiosulfate, a common antidote for cyanide poisoning, is a divalent ion that does not easily cross cellular membranes, it is theorized that other enzymes and transport mechanisms are involved. hhs.gov One hypothesis suggests that both TST and mercaptopyruvate sulfurtransferase (MPST) contribute to the formation of sulfane sulfur, which is then transported by serum albumin to various organs to detoxify cyanide. hhs.gov

Beyond cyanide detoxification, TST is integral to broader sulfur metabolism and cellular homeostasis. nih.govtorvergata.it Its functions include the transport of sulfur and selenium, the restoration of iron-sulfur (Fe-S) clusters in proteins like aconitase and mitochondrial respiratory complexes, and the maintenance of the cellular redox balance. mdpi.comnih.govresearchgate.net TST contributes to antioxidant defense systems by providing sulfur for the thioredoxin and glutathione (B108866) systems, thereby helping to mitigate oxidative stress. nih.govtorvergata.it The enzyme's role in these fundamental pathways underscores its importance in cellular health and its potential relevance in metabolic diseases. nih.govtorvergata.it

Table 1: Key Characteristics and Functions of Thiosulfate: Cyanide Sulfurtransferase (TST)

| Feature | Description | References |

| Enzyme Name | Thiosulfate: Cyanide Sulfurtransferase (TST); Rhodanese | nih.govnih.gov |

| EC Number | 2.8.1.1 | nih.govnih.gov |

| Location | Primarily mitochondrial in mammals; also found in cytoplasm and chloroplasts in plants. | hhs.govnih.gov |

| Primary Function | Catalyzes the transfer of a sulfur atom from a donor (e.g., thiosulfate) to cyanide, forming the less toxic thiocyanate. | hhs.govnih.gov |

| Reaction Type | Double displacement (ping-pong) mechanism. | nih.govresearchgate.net |

| Active Site | Contains a reactive cysteine residue that forms a persulfide intermediate (E-S). | nih.gov |

| Other Functions | - Cyanide detoxification torvergata.it- Transport of sulfur and selenium mdpi.com- Restoration of iron-sulfur clusters mdpi.comnih.gov- Maintenance of redox systems (thioredoxin and glutathione) nih.govtorvergata.it- Mitochondrial import of 5S rRNA mdpi.comnih.gov | |

| Human Tissue Distribution | Highest activity in the kidneys, followed by the liver, lungs, brain, stomach, and muscles. | nih.gov |

Modeling of Bio-Organometallic Reaction Centers

The study of bio-organometallic reaction centers, such as those found in hydrogenase enzymes, often involves the synthesis of model compounds that mimic the structure and function of the native active sites. uni-muenchen.de These enzymes frequently feature iron-sulfur clusters and, surprisingly to early researchers, contain organometallic ligands like carbon monoxide (CO) and cyanide (CN⁻). uni-muenchen.de The presence of these ligands in metalloenzymes has spurred the development of synthetic analogs to understand their complex catalytic mechanisms. capes.gov.brillinois.edu

Research in this area has focused on preparing functional and structural models for enzymes like the Fe-only hydrogenases. capes.gov.brnih.gov A significant achievement in this field was the synthesis of highly reducing di-iron species such as [Fe₂(SR)₂(CN)₂(CO)₄]²⁻. capes.gov.brnih.gov In these models, the (SR)₂ component can represent thiolato bridges, and can also incorporate structures like the proposed azadithiolate cofactor HN(CH₂S⁻)₂. illinois.edunih.gov

The systematic study of cyanide substitution processes in these synthetic models has provided valuable insights. For instance, the preparation of complexes like [HFe₂(SR)₂(CN)(CO)₄(PMe₃)] has led to compounds that can efficiently catalyze the reduction of protons to molecular hydrogen (H₂), mimicking the function of hydrogenase. capes.gov.brillinois.edu These modeling studies are crucial for several reasons:

They help elucidate the roles of specific ligands (like CN⁻) and the sulfur environment in the catalytic cycle.

They provide a platform to study reaction intermediates that are difficult to observe in the actual enzyme.

They can lead to the development of new, inexpensive, and sulfur-tolerant catalysts for hydrogen production and other chemical transformations. uni-muenchen.de

Furthermore, the exploration of the organometallic chemistry of tetrathiometalates and other soluble metal sulfides serves as a foundation for creating these biomimetic models. capes.gov.brnih.gov The reactivity of sulfido-metal complexes towards unsaturated substrates, including nitriles (which contain the C≡N triple bond), is a key area of investigation. capes.gov.brillinois.edunih.gov These synthetic efforts are essential for understanding how nature utilizes principles of organometallic chemistry to activate small molecules like H₂. uni-muenchen.de

Analytical Methodologies in Sulfur Dicyanide Research

Spectroscopic Methods for Detection and Quantification

Spectroscopic techniques are fundamental in the analysis of sulfur compounds, providing both qualitative and quantitative data based on the interaction of molecules with electromagnetic radiation.

A classical and widely used method for the detection of sulfane sulfur compounds relies on their reaction with cyanide ions, a process known as cyanolysis. nih.gov This reaction involves the nucleophilic attack by a cyanide ion on the sulfur-sulfur bond, leading to the formation of thiocyanate (B1210189) (SCN⁻). nih.gov The thiocyanate generated can then be quantified using absorption spectroscopy.

The quantification step involves reacting the thiocyanate with ferric ions (Fe³⁺) to produce a distinctively red-colored ferric-thiocyanate complex. nih.gov The intensity of this color is directly proportional to the concentration of thiocyanate, which in turn corresponds to the original amount of sulfane sulfur. The absorbance of this complex is typically measured at its maximum wavelength (λ_max), around 465 nm, to determine its concentration. Research has shown that the reaction to form the ferric-thiocyanate complex is rapid, reaching its maximum absorbance within approximately two minutes.

| Parameter | Finding | Source(s) |

| Principle | Cyanolysis of sulfane sulfur to thiocyanate (SCN⁻), followed by complexation with Ferric ion (Fe³⁺). | nih.gov |

| Analyte Detected | Ferric-thiocyanate complex | |

| Wavelength (λmax) | ~465 nm | |

| Linear Range | 2.0 - 16.0 µg/mL (for cyanide converted to thiocyanate) | |

| Detection Limit | 1.7 µg/mL | |

| A summary of the absorption spectroscopy method for quantifying sulfane sulfur via thiocyanate formation. |

Raman spectroscopy serves as a powerful, non-destructive tool for the structural characterization of sulfur compounds, particularly those containing sulfur-sulfur bonds like polysulfides. nih.govresearchgate.net The technique is highly effective because the S-S bond provides a strong Raman scattering intensity. researchgate.net

In situ Raman spectroscopy has been employed to monitor the real-time formation and evolution of various polysulfide species during electrochemical processes. acs.org This allows for the identification of specific intermediates and products based on their unique vibrational frequencies. For example, in studies of sodium-sulfur batteries, distinct Raman peaks have been assigned to different sodium polysulfides, providing insight into the reaction mechanisms. acs.org The technique has also been applied to characterize dicyanide clusters, identifying the characteristic C-N stretching frequencies. acs.org

| Polysulfide Species | Characteristic Raman Peaks (cm⁻¹) | Source(s) |

| Na₂S₈ | 380, 436 | acs.org |

| Na₂S₄ | 510 | acs.org |

| S₃•⁻ radical | Intensified signals when Na₂S₄ and Na₂S₆ are present | acs.org |

| Characteristic Raman peaks for various sodium polysulfide species observed during in situ analysis. |

Absorption Spectroscopy

Chromatographic Techniques

Chromatography is essential for separating complex mixtures of sulfur compounds and their derivatives, allowing for precise identification and quantification.